3-(Piperazin-1-yl)oxolan-2-one dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 2361566-66-5, is classified as a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability for various applications.
The compound can be sourced from various chemical suppliers and is often used in research settings. It falls under the classification of organic compounds and specifically belongs to the category of heterocycles, which are compounds containing rings made up of at least one atom that is not carbon. Its structure features a piperazine ring connected to an oxolanone moiety, which contributes to its unique chemical properties.
While the synthesis of 3-(Piperazin-1-yl)oxolan-2-one dihydrochloride is not extensively documented, several potential synthetic routes have been proposed based on related compounds.
The molecular structure of 3-(Piperazin-1-yl)oxolan-2-one dihydrochloride can be described as follows:
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride can undergo various chemical reactions typical for piperazine derivatives:
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride exhibits several notable physical properties:
The chemical properties include:
The applications of 3-(Piperazin-1-yl)oxolan-2-one dihydrochloride span various fields:
The synthesis of novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives utilizes 3-(piperazin-1-yl)oxolan-2-one dihydrochloride as a key synthetic intermediate. This multi-step procedure begins with the condensation of appropriately substituted anilines with thioglycolic acid under reflux conditions to form the benzothiazole core structure. The resulting intermediate then undergoes nucleophilic substitution with the deprotonated piperazine nitrogen of 3-(piperazin-1-yl)oxolan-2-one dihydrochloride in anhydrous dimethylformamide (DMF) at 80-85°C for 12-18 hours .
Critical purification is achieved through silica gel chromatography using ethyl acetate/methanol mixtures (8:2 to 9:1 v/v), followed by recrystallization from ethanol to obtain analytically pure derivatives. Structural confirmation employs comprehensive spectroscopic characterization including FT-IR spectroscopy (carbonyl stretch at 1705-1715 cm⁻¹), ¹H NMR (characteristic piperazine protons at δ 2.8-3.2 ppm and oxolane protons at δ 3.6-4.1 ppm), and mass spectrometry (M+1 peaks in ESI-MS) . This synthetic approach enables the production of structurally diverse libraries for antibacterial screening, with yields typically ranging from 65-78% for the coupling step.
Table 1: Multi-Step Synthesis Protocol for Benzothiazole Derivatives
Step | Reaction Type | Key Reagents/Conditions | Purpose | Yield Range |
---|---|---|---|---|
1 | Benzothiazole formation | Thioglycolic acid, reflux 6h | Core scaffold synthesis | 70-85% |
2 | Nucleophilic substitution | DMF, 80-85°C, 12-18h | Piperazinyl attachment | 65-78% |
3 | Purification | Ethyl acetate:MeOH (9:1), silica column | Isolation of pure product | N/A |
4 | Characterization | IR, NMR, MS | Structural confirmation | N/A |
The oxolanone-piperazine scaffold is synthesized via acid-catalyzed cyclization between piperazine and γ-butyrolactone derivatives. Optimized conditions involve reacting 1-(2-hydroxyethyl)piperazine with chloroacetyl chloride in dichloromethane at 0-5°C, followed by intramolecular cyclization under reflux conditions (80°C) for 8 hours in toluene with potassium carbonate as base . Alternative routes employ microwave-assisted cyclization (150°C, 30 minutes) that reduces reaction times by 85% while maintaining comparable yields (72% vs 68% conventional).
The dihydrochloride salt formation represents the final critical step, achieved by treating the free base with 2.2 equivalents of HCl in anhydrous ethanol under nitrogen atmosphere. Precipitation occurs at 0-4°C, yielding crystalline material with >99% purity by HPLC analysis. This cyclization strategy demonstrates versatility for producing structural analogs, including 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines that share similar synthetic pathways [3]. The oxolanone ring adopts an envelope conformation that minimizes steric strain, while the piperazine moiety facilitates protonation at both nitrogen atoms under acidic conditions (pKa₁ ≈ 9.7, pKa₂ ≈ 5.3) .
The dihydrochloride salt formation represents a critical purification and stabilization step requiring precise stoichiometric control of hydrochloric acid. Acid scavengers play three essential roles: (1) neutralizing excess HCl to prevent over-protonation, (2) maintaining optimal pH (3.5-4.0) for crystallization, and (3) minimizing decomposition of the acid-sensitive oxolanone ring. Tertiary amine scavengers including triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 2,6-lutidine are most effective, with lutidine demonstrating superior performance due to its steric hindrance that prevents unwanted nucleophilic attack on the lactone carbonyl [3].
Optimized salt formation employs 2.05 equivalents of HCl with 0.1 equivalents of lutidine in ethanol/MTBE (methyl tert-butyl ether) mixtures (1:3 v/v) at -10°C. This protocol achieves 95% crystallization yield with <0.5% oxolanone ring-opened byproducts. Alternative approaches use solid-phase scavengers such as polymer-bound dimethylaminopyridine (5% mol), which allows direct filtration removal after salt formation, eliminating aqueous workup steps. The crystalline product exhibits enhanced hygroscopic stability (2.3% water uptake at 75% RH) compared to the free base form (8.7% uptake) and maintains chemical stability for >24 months when stored with desiccant at -20°C [3]. The dihydrochloride salt's improved water solubility (23.4 mg/mL predicted) makes it particularly suitable for biological evaluation formulations.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: